Cas no 2248406-43-9 (4-Bromo-3-(difluoromethyl)-1-phenylpyrazole)
4-Bromo-3-(difluoromethyl)-1-phenylpyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole
- 4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole
- EN300-6508066
- 2248406-43-9
-
- Inchi: 1S/C10H7BrF2N2/c11-8-6-15(14-9(8)10(12)13)7-4-2-1-3-5-7/h1-6,10H
- InChI Key: LKFNFNBNXNXEMH-UHFFFAOYSA-N
- SMILES: BrC1=CN(C2C=CC=CC=2)N=C1C(F)F
Computed Properties
- Exact Mass: 271.97607g/mol
- Monoisotopic Mass: 271.97607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.8Ų
4-Bromo-3-(difluoromethyl)-1-phenylpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508066-0.05g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 0.05g |
$792.0 | 2025-03-14 | |
| Enamine | EN300-6508066-0.1g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 0.1g |
$829.0 | 2025-03-14 | |
| Enamine | EN300-6508066-0.25g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 0.25g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6508066-0.5g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 0.5g |
$905.0 | 2025-03-14 | |
| Enamine | EN300-6508066-1.0g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 1.0g |
$943.0 | 2025-03-14 | |
| Enamine | EN300-6508066-2.5g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 2.5g |
$1848.0 | 2025-03-14 | |
| Enamine | EN300-6508066-5.0g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 5.0g |
$2732.0 | 2025-03-14 | |
| Enamine | EN300-6508066-10.0g |
4-bromo-3-(difluoromethyl)-1-phenyl-1H-pyrazole |
2248406-43-9 | 95.0% | 10.0g |
$4052.0 | 2025-03-14 |
4-Bromo-3-(difluoromethyl)-1-phenylpyrazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole
Chemical Profile of 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole (CAS No. 2248406-43-9)
4-Bromo-3-(difluoromethyl)-1-phenylpyrazole, identified by its CAS number 2248406-43-9, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in the development of pharmaceutical agents. The structural features of this molecule, particularly the presence of a bromine substituent and a difluoromethyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and biological assays.
The bromine atom in 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel derivatives with tailored pharmacological profiles. The difluoromethyl group, on the other hand, is a key pharmacophore that enhances metabolic stability and binding affinity to biological targets. Its incorporation into drug candidates has been shown to improve pharmacokinetic properties, making it a favored moiety in modern medicinal chemistry.
In recent years, the exploration of pyrazole derivatives has expanded significantly, driven by their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of compounds like 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole in inhibiting kinases and other enzyme targets associated with cancer and inflammatory diseases. The bromine substituent facilitates easy modifications, allowing researchers to fine-tune the compound’s bioactivity. Additionally, the phenyl ring component contributes to hydrophobic interactions with protein targets, further enhancing binding affinity.
Current research trends indicate that 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole may serve as a valuable scaffold for developing small-molecule inhibitors with therapeutic relevance. Preclinical studies have begun to explore its interactions with proteins such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are implicated in autoimmune disorders and cancer progression. The combination of the difluoromethyl group and the bromine atom provides multiple opportunities for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.
The synthesis of 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom at the 4-position, followed by nucleophilic substitution or metal-catalyzed coupling reactions to incorporate the difluoromethyl group at the 3-position. The presence of the phenyl ring necessitates careful control over reaction conditions to avoid unwanted side products. Advances in catalytic systems have improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound in larger quantities for research purposes.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding pockets for 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole on target proteins. Molecular docking simulations suggest that this compound can interact with key residues through hydrophobic and electrostatic interactions, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting how structural modifications might affect bioactivity. For example, replacing the bromine atom with another halogen or altering the electronic properties of the phenyl ring could lead to compounds with enhanced potency or reduced toxicity.
The pharmaceutical industry has shown particular interest in pyrazole derivatives due to their versatility and biological relevance. 4-Bromo-3-(difluoromethyl)-1-phenylpyrazole exemplifies how structural motifs can be combined to create molecules with desirable pharmacological properties. Its potential as an intermediate in drug development underscores its importance in synthetic chemistry libraries used by pharmaceutical companies worldwide. As research continues to uncover new therapeutic applications for heterocyclic compounds like pyrazoles, compounds such as this one are likely to play an increasingly significant role in future drug discovery efforts.
In conclusion,4-Bromo-3-(difluoromethyl)-1-phenylpyrazole (CAS No. 2248406-43-9) represents a promising candidate for further exploration in medicinal chemistry and drug development. Its unique structural features—particularly the interplay between the bromine substituent, the difluoromethyl group, and the phenyl ring—make it a versatile building block for synthesizing novel bioactive molecules. Ongoing research aims to harness its potential in addressing various diseases by optimizing its chemical structure through rational design and computational modeling.
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